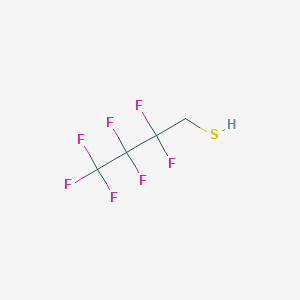
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol: is a fluorinated organic compound with the molecular formula C4H3F7S . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol typically involves the fluorination of butane derivatives. One common method is the reaction of 2,2,3,3,4,4,4-Heptafluorobutane-1-ol with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed.
Major Products:
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted fluorinated compounds.
科学的研究の応用
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes.
類似化合物との比較
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 1,1,1,2,2,3,3-Heptafluorobutane
Comparison: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its alcohol and amine counterparts. The thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in biochemical research and industrial applications.
特性
CAS番号 |
662-39-5 |
|---|---|
分子式 |
C4H3F7S |
分子量 |
216.12 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluorobutane-1-thiol |
InChI |
InChI=1S/C4H3F7S/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 |
InChIキー |
BCCOZJKUEUNJNT-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


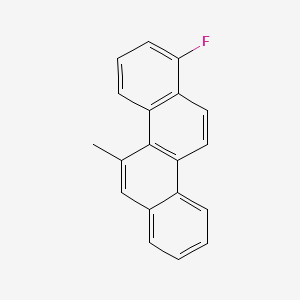
![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
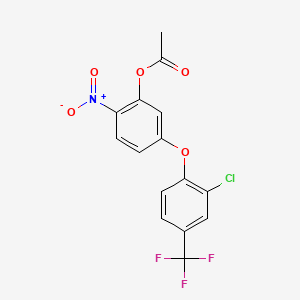

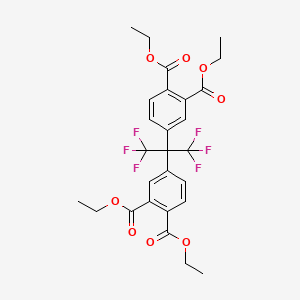
![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
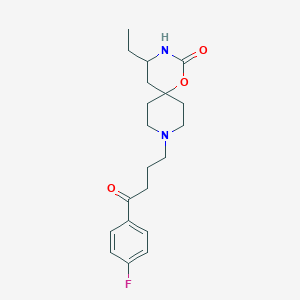
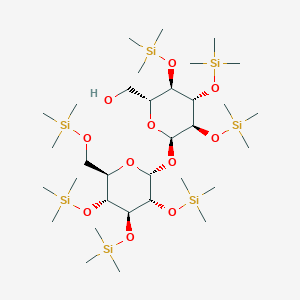
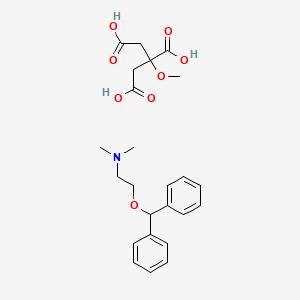
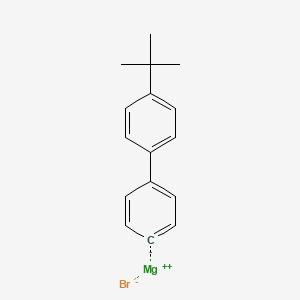
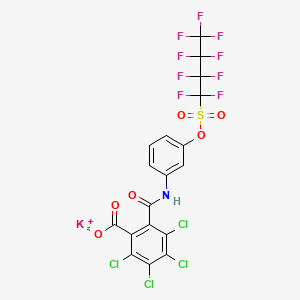
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)

